Tributylcarbinol
Overview
Description
Tributylcarbinol, also known as 5-butyl-5-nonanol or tributylmethanol, is an organic compound with the molecular formula C₁₃H₂₈O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three butyl groups. This compound is used in various chemical processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylcarbinol can be synthesized through several methods. One common approach involves the Grignard reaction, where a butylmagnesium halide reacts with a ketone or aldehyde to form the desired alcohol. Another method includes the catalytic hydrogenation of a corresponding ketone or aldehyde under specific conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydration of isobutylene or by the reaction of butyl lithium with a suitable carbonyl compound. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tributylcarbinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Alkyl halides or other substituted products.
Scientific Research Applications
Tributylcarbinol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
Tributylcarbinol exerts its effects through interactions with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Nonanol: Similar in structure but with different functional groups.
Tributylmethanol: Another name for tributylcarbinol.
Other Alcohols: Compounds like tert-butyl alcohol and isobutyl alcohol share similar properties but differ in their molecular structure .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
5-butylnonan-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h14H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKMYNWNESNJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208413 | |
Record name | 5-Butyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-93-3 | |
Record name | 5-Butyl-5-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylcarbinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributylcarbinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Butyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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